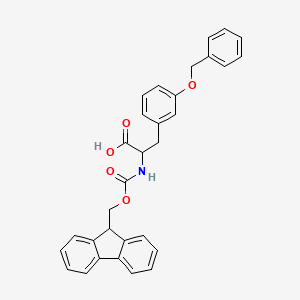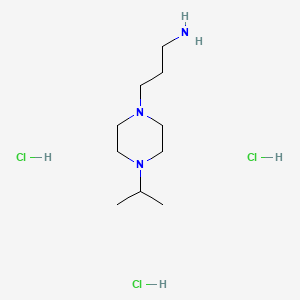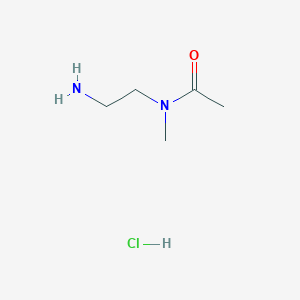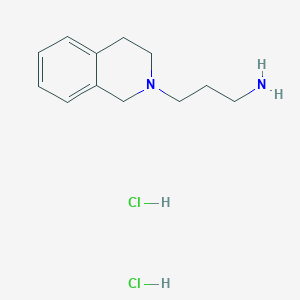
3,4-Dihydro-2(1H)-isoquinolinepropanamine 2HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydro-2(1H)-isoquinolinepropanamine 2HCl is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinolines are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. This compound, in particular, is of interest for its potential therapeutic properties and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2(1H)-isoquinolinepropanamine 2HCl typically involves the reduction of isoquinoline derivatives. One common method is the catalytic hydrogenation of isoquinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and improved yields. The use of high-pressure hydrogenation and advanced catalytic systems can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-2(1H)-isoquinolinepropanamine 2HCl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline derivatives with different functional groups.
Reduction: Further reduction can lead to the formation of tetrahydroisoquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Isoquinoline derivatives with ketone or aldehyde functional groups.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-Dihydro-2(1H)-isoquinolinepropanamine 2HCl has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its role as a neurotransmitter analog.
Medicine: It has potential therapeutic applications in the treatment of neurological disorders and as an analgesic.
Industry: The compound is used in the production of various pharmaceuticals and as a building block for other chemical compounds.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-2(1H)-isoquinolinepropanamine 2HCl involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter receptors, modulating their activity and influencing neural signaling pathways. The compound may also inhibit certain enzymes involved in neurotransmitter metabolism, leading to increased levels of neurotransmitters in the brain.
Comparison with Similar Compounds
Similar Compounds
Tetrahydroisoquinoline: A reduced form of isoquinoline with similar biological activities.
Isoquinoline: The parent compound with a wide range of applications in medicinal chemistry.
Quinoline: A structurally related compound with different biological properties.
Uniqueness
3,4-Dihydro-2(1H)-isoquinolinepropanamine 2HCl is unique due to its specific structural features and its potential as an intermediate in the synthesis of various pharmaceuticals. Its ability to undergo multiple types of chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.2ClH/c13-7-3-8-14-9-6-11-4-1-2-5-12(11)10-14;;/h1-2,4-5H,3,6-10,13H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFPUWOSSABLIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CCCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
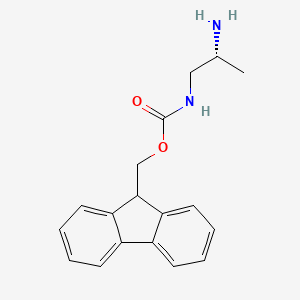
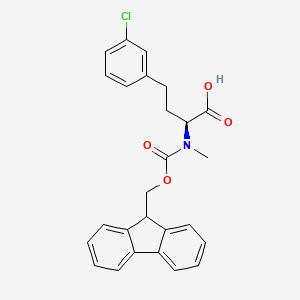

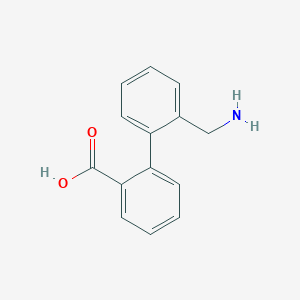
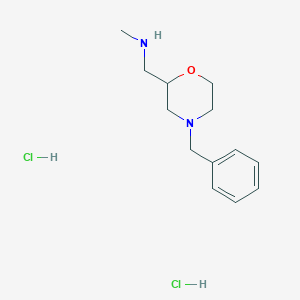

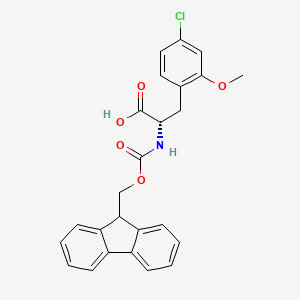

![(2S)-2-[(9H-Fluoren-9-yl)methoxycarbonylamino]-3-methylthiobutyric acid](/img/structure/B8179028.png)
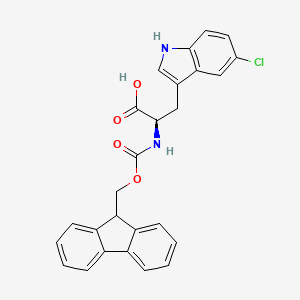
![(2S,4R)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-(4-iodophenoxy)pyrrolidine-2-carboxylic acid](/img/structure/B8179033.png)
